Juncin O, (rel)-
Description
Juncin O, (rel)- is a briarane-type diterpenoid isolated from the gorgonian coral Junceella juncea (DENG XIN LIU SHAN HU). Unlike other juncin derivatives, Juncin O lacks observable bioactivity in standard cytotoxicity assays, suggesting unique structural modifications that modulate its biological effects .
Properties
Molecular Formula |
C33H43ClO14 |
|---|---|
Molecular Weight |
699.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,7R,8S,10E,12S,13S,14R,15R,16R,17R)-2,12,14,16-tetraacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-15-yl] 3-methylbutanoate |
InChI |
InChI=1S/C33H43ClO14/c1-14(2)12-22(39)47-24-27(44-18(6)36)31(9)21(43-17(5)35)11-10-15(3)23(34)26-33(41,16(4)30(40)48-26)29(46-20(8)38)25(31)32(13-42-32)28(24)45-19(7)37/h10-11,14,16,21,23-29,41H,3,12-13H2,1-2,4-9H3/b11-10+/t16-,21-,23-,24+,25+,26-,27-,28+,29-,31+,32-,33-/m0/s1 |
InChI Key |
ISFPRQNTHBRRDU-DKSOKNCPSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C/C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H]([C@]34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O |
Synonyms |
juncin O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Juncin O belongs to a family of briarane diterpenoids predominantly isolated from Junceella corals. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Analysis of Juncin O and Analogous Briaranes
Key Findings
Structural Similarities and Differences: All compounds share the briarane core but differ in substituents. For example, Juncenolide A contains additional epoxy and acetyl groups, which correlate with its cytotoxicity . Juncin Z’s 11,20-epoxy group is critical for its anti-inflammatory activity . Juncin O’s lack of cytotoxicity may stem from the absence of reactive functional groups (e.g., α,β-unsaturated carbonyls) present in active analogs like Juncenolide A .
Bioactivity Profile: Cytotoxicity: Juncenolide A is highly active (LD50: 3.4 μg/mL), whereas Juncin O and Juncenolide B are inactive, highlighting the role of substituents in modulating toxicity . Anti-Inflammatory Activity: Juncin Z suppresses superoxide anion generation (IC50: 2.8 μM), a property absent in Juncin O, likely due to differences in oxygenation patterns . Antimicrobial Activity: Juncin S and U were tested against E.
Methodological Variations: Cytotoxicity assays for Juncin O used LD50 (lethal dose), while Juncenolide A employed IC50 (half-maximal inhibitory concentration), complicating direct comparisons . Juncin Z’s bioactivity was assessed using human neutrophil assays, whereas Juncin S/U utilized MTT assays and antimicrobial testing .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Juncin O, (rel)-'s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population: target biomolecule/cell type; Intervention: Juncin O exposure; Comparison: control/alternative compounds; Outcome: molecular pathways affected) to structure the question . Ensure feasibility by assessing resource availability (e.g., spectroscopic tools, computational models) and aligning with gaps identified in literature reviews (e.g., unresolved signaling pathways) . Example: "How does Juncin O, (rel)- modulate [specific receptor/enzyme] activity in [cell type] compared to [analog compound], and what downstream effects are observed?"
Q. What criteria ensure a research hypothesis about Juncin O's stereochemical stability is testable?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Access to chiral analysis tools (e.g., HPLC with chiral columns).
- Novel : Address gaps in stability studies under physiological conditions.
- Ethical : Use computational simulations to minimize in vivo experimentation.
- Relevant : Link to drug design or natural product biosynthesis .
Q. How to design a replicable synthesis protocol for Juncin O, (rel)-?
- Methodological Answer :
- Step 1 : Review existing synthetic routes (e.g., enantioselective catalysis, biogenetic pathways) and identify reproducibility challenges (e.g., solvent purity, temperature gradients) .
- Step 2 : Document all experimental parameters (e.g., reaction time, catalyst loading) in the main manuscript, with extended details in supplementary materials .
- Step 3 : Validate purity via orthogonal methods (e.g., NMR, X-ray crystallography) and compare with literature benchmarks .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for Juncin O, (rel)-?
- Methodological Answer :
- Comparative Analysis : Re-evaluate experimental conditions (e.g., cell line variability, assay sensitivity) and normalize data using standardized controls .
- Meta-Analysis : Aggregate datasets from multiple studies and apply statistical models (e.g., random-effects models) to identify confounding variables (e.g., solvent used in dosing) .
- Expert Consultation : Engage interdisciplinary teams to assess methodological flaws (e.g., incomplete stereochemical characterization) .
Q. What strategies optimize the isolation of Juncin O, (rel)- from complex matrices in natural product research?
- Methodological Answer :
- Fractionation Workflow : Combine LC-MS-guided isolation with countercurrent chromatography to enhance selectivity .
- Spectral Dereplication : Use databases (e.g., SciFinder, Reaxys) to exclude known compounds and focus on novel derivatives .
- Operational Definitions : Clearly define "purity thresholds" (e.g., ≥95% by HPLC) and "yield" (e.g., mg/g of raw extract) to standardize reporting .
Q. How to integrate multi-omics data to elucidate Juncin O, (rel)-'s role in metabolic regulation?
- Methodological Answer :
- Hypothesis-Driven Design : Prioritize pathways (e.g., glycolysis, lipid metabolism) based on transcriptomic/proteomic screens .
- Data Triangulation : Cross-validate metabolomic findings with enzymatic assays (e.g., substrate turnover rates) and gene knockout models .
- Machine Learning : Apply algorithms (e.g., Random Forest) to identify biomarker correlations between Juncin O exposure and metabolic phenotypes .
Data Contradiction and Validation
Q. How to address discrepancies in spectroscopic assignments for Juncin O, (rel)-?
- Methodological Answer :
- Collaborative Validation : Share raw spectral data (e.g., NMR FID files) with independent labs for re-analysis .
- Crystallographic Confirmation : Resolve ambiguous NOE correlations or coupling constants via single-crystal X-ray diffraction .
- Dynamic Modeling : Use DFT calculations to predict spectroscopic behavior under varying conditions (e.g., solvent polarity) .
Tables: Key Frameworks for Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
